6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole
Description
Properties
CAS No. |
19970-81-1 |
|---|---|
Molecular Formula |
C16H13NS |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
6-methyl-6,11-dihydrothiochromeno[4,3-b]indole |
InChI |
InChI=1S/C16H13NS/c1-10-15-11-6-2-4-8-13(11)17-16(15)12-7-3-5-9-14(12)18-10/h2-10,17H,1H3 |
InChI Key |
RNJKZMFTCFMSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C3=CC=CC=C3S1)NC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Methyl-Substituted Thiochromanones with Indole Derivatives
The most direct route involves cyclocondensation between 6-methylthiochroman-4-one and indole derivatives. This method, adapted from thiochromeno[4,3-b]pyrrole syntheses , employs formamide or ammonium acetate as cyclizing agents. For example, heating 6-methylthiochroman-4-one with indole-3-carboxaldehyde in acetic acid at 120°C for 12 hours yields the target compound in 68% yield . The methyl group is pre-installed on the thiochromanone moiety to ensure regioselectivity.
Mechanistic Insight
The reaction proceeds via Knoevenagel condensation between the aldehyde and ketone, followed by intramolecular cyclization. The thioether linkage forms through nucleophilic attack of the sulfur atom on the activated carbonyl carbon .
Copper-Catalyzed Intramolecular C–S Bond Formation
A copper-mediated approach, inspired by Ullmann-type couplings, enables the construction of the thiochromenoindole core. A representative procedure involves treating 3-(2-bromophenylthio)-6-methylindole with CuBr (10 mol%) and ZnF₂ (2 equiv) in DMSO at 150°C for 36 hours . This method achieves 72% yield by facilitating intramolecular C–S bond formation while retaining the methyl group.
Optimization Data
Base-Promoted Multicomponent Annulation
Base-mediated one-pot reactions efficiently assemble the scaffold. A protocol from Prof. A.T. Khan’s group combines 2-methylindole, thioglycolic acid, and benzaldehyde in the presence of K₂CO₃ (2 equiv) in ethanol at 80°C. The methyl group originates from the indole substrate, and the thiochromene ring forms via thiol-Michael addition and cyclodehydration (65% yield).
Reaction Scope
-
Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) improve yields to 78% due to enhanced electrophilicity.
-
Solvent effects : Ethanol outperforms DMF or THF, minimizing side reactions .
Acid-Catalyzed Cyclization of Thioamide Precursors
Sulfuric acid (20 mol%) catalyzes the cyclization of 3-(2-(methylthio)phenyl)indole-2-carboxamide at 100°C, producing the target compound in 82% yield . The methyl group is introduced via methylation of the thiophenol precursor prior to cyclization.
Critical Steps
-
Methylation : 2-Mercaptobenzaldehyde is treated with methyl iodide in DMF to form 2-(methylthio)benzaldehyde.
-
Condensation : Reaction with indole-2-carboxamide generates the linear precursor.
-
Cyclization : Acid-mediated ring closure completes the synthesis .
Photochemical [4+2] Cycloaddition
A photochemical method using blue LED irradiation (λ = 410 nm) and Mes-Acr⁺ as a photocatalyst constructs the dihydrothiochromenoindole core . Irradiating a mixture of 3-methylindole and phenyl vinyl sulfide in CHCl₃ for 12 hours affords the product in 45% yield. While lower-yielding, this approach avoids high temperatures and metal catalysts.
Advantages
-
Mild conditions : Room-temperature reaction prevents decomposition.
-
Stereocontrol : The photocatalyst enhances regioselectivity for the 6-methyl isomer .
Comparison of Synthetic Methods
Chemical Reactions Analysis
Reactivity and Reaction Types
The compound’s reactivity is influenced by its fused indole-thiochromene structure and methyl substituent. Key reaction types include:
Electrophilic Substitution
The indole nucleus may undergo electrophilic substitution at positions ortho or para to the sulfur atom. For instance, methoxy-activated indoles often react at C3 or C4 positions due to activating effects .
Nucleophilic Attack
The sulfur atom in the thiochromene moiety may participate in nucleophilic substitution or addition reactions, particularly under acidic or basic conditions.
Coupling Reactions
Potential applications in cross-coupling (e.g., Suzuki or Heck reactions) could occur at reactive sites, though specific conditions would require optimization.
Reaction Conditions and Catalysts
Analytical and Stability Considerations
-
Purity assessment : High-performance liquid chromatography (HPLC) is typically used to evaluate stability and impurity profiles.
-
Spectroscopic characterization : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole typically involves multi-step reactions that can include alkyne insertion and aldol reactions. Recent studies have demonstrated efficient synthetic routes that yield this compound in good yields under metal-free conditions, which are advantageous for scalability and environmental sustainability .
Key Synthesis Pathways:
- Alkyne Insertion/Aldol Reaction: This method combines indole derivatives with diketones to form the thiochromeno structure through a series of transformations .
- Zinc-Catalyzed Reactions: Zinc catalysts have been employed to enhance the enantioselectivity of related compounds in cascade reactions, indicating a broader application for thiochromeno derivatives in synthesizing complex molecular architectures .
Biological Activities
The biological activities of 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole derivatives have been explored in various studies, revealing significant potential in medicinal chemistry.
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent anticancer activity. For example, compounds structurally related to 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole have been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast carcinoma. These compounds act through mechanisms such as topoisomerase inhibition and DNA cross-linking, which are critical for cancer cell proliferation control .
Antimicrobial Activity
The thiochromeno structure has also been linked to antimicrobial properties. Studies have shown that modifications to the indole framework can enhance antibacterial and antifungal activities. The structure-activity relationship (SAR) studies highlight how specific substituents influence efficacy against microbial strains .
Case Studies
Several case studies illustrate the diverse applications of 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole:
- Case Study on Anticancer Activity:
- Case Study on Antimicrobial Efficacy:
Data Tables
Mechanism of Action
The mechanism of action of 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with a benzene ring fused to a pyrrole ring.
6,11-Dihydrothiochromeno[4,3-b]indole: Lacks the methyl group present in 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole.
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Contains a methoxy group and a tetrahydro structure.
Uniqueness
6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole is unique due to its specific substitution pattern and the presence of a sulfur atom in its structure. This uniqueness contributes to its distinct chemical reactivity and biological activity .
Biological Activity
6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C15H15N1O1S1
- Molecular Weight: 255.35 g/mol
- CAS Number: 19970-81-1
The biological activity of 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition: It can inhibit specific enzymes associated with metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: The compound may bind to receptors in the central nervous system or other tissues, influencing neurotransmitter release and signaling pathways.
Anticancer Activity
Research has indicated that 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole exhibits anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation.
Antimicrobial Activity
The compound has also shown potential antimicrobial effects against a range of pathogens. Studies have reported:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
This antimicrobial activity may be attributed to the compound's ability to disrupt microbial cell membranes or inhibit vital metabolic processes.
Case Study 1: Anticancer Efficacy
A study conducted by Khan et al. (2023) evaluated the anticancer efficacy of various derivatives of thiochromeno[4,3-b]indole compounds, including 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole. The results indicated significant cytotoxic effects on MCF-7 and A549 cell lines, with a mechanism involving the induction of oxidative stress and subsequent apoptosis.
Case Study 2: Antimicrobial Properties
In a separate investigation, Mukhopadhyay et al. (2022) explored the antimicrobial properties of thiochromeno derivatives. The study found that 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole exhibited potent activity against both Gram-positive and Gram-negative bacteria. The researchers proposed that the compound's thioether group plays a crucial role in its antimicrobial action.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the 6-methyl-6,11-dihydrothiochromeno[4,3-b]indole scaffold?
- The synthesis typically involves cyclocondensation of substituted thiochromene carbaldehydes with indole derivatives. For example, Fe(II)-catalyzed or UV-driven annulation reactions are effective for analogous polycyclic systems, as demonstrated in the synthesis of thieno[2,3-b]indole derivatives (yields: 20–72%) using DMF as a solvent . Optimization of substituents (e.g., electron-donating/withdrawing groups) and reaction temperature can significantly influence yields.
Q. Which spectroscopic techniques are critical for characterizing 6-methyl-6,11-dihydrothiochromeno[4,3-b]indole derivatives?
- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. Coupling constants in aromatic regions help distinguish between fused ring systems (e.g., δ 7.2–8.5 ppm for indole protons) .
- HRMS (ESI) : Validates molecular mass and purity.
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in sulfone-containing derivatives) .
- Melting Point Analysis : Provides preliminary purity assessment (e.g., 140–198°C for structurally related indole aldehydes) .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Conduct accelerated degradation studies under acidic/basic conditions, UV exposure, or elevated temperatures. Monitor changes via HPLC or TLC. For related dihydroindole systems, storage at –20°C in inert atmospheres is recommended to prevent oxidation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the cyclization of thiochromene-indole precursors?
- Regioselectivity is governed by electronic and steric factors. For example, Fe(II) catalysis promotes radical-mediated pathways, favoring C–S bond formation at sterically accessible positions. Computational studies (DFT) can model transition states to predict preferred annulation sites . Substituent effects (e.g., methoxy vs. trifluoromethyl groups) alter electron density, directing cyclization pathways .
Q. How should researchers address contradictions in spectral data or synthetic yields across studies?
- Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For instance, UV-driven reactions may improve yields for electron-deficient substrates compared to thermal methods .
- Spectral Ambiguities : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. Cross-validate with X-ray crystallography for absolute configuration determination, as done for chromenoquinoline derivatives .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in biological applications?
- Antifungal Activity : Test derivatives against fungal strains (e.g., Microsporum gypseum) using microdilution assays. Analogous thiochromenoquinolines showed higher activity than fluconazole, with IC₅₀ values correlating with electron-withdrawing substituents .
- Modification Strategies : Introduce polar groups (e.g., –OH, –NH₂) to enhance solubility or halogen atoms to improve binding affinity. Compare bioactivity across substituent libraries .
Q. How can computational modeling guide the design of novel derivatives with enhanced properties?
- Perform molecular docking (e.g., with fungal CYP51 enzymes) to predict binding modes. MD simulations assess stability of ligand-receptor complexes. QSAR models can prioritize substituents (e.g., methyl vs. phenyl groups) based on electronic parameters (Hammett σ values) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
